molecular formula C4H5Cl3OS B096308 3,3,5-Trichloro-1,4-oxathiane CAS No. 18327-93-0

3,3,5-Trichloro-1,4-oxathiane

Cat. No. B096308
CAS RN: 18327-93-0
M. Wt: 207.5 g/mol
InChI Key: WKUWAKMHKSGDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5-Trichloro-1,4-oxathiane, also known as TCOT, is a heterocyclic organic compound that contains a sulfur atom and three chlorine atoms. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3,3,5-Trichloro-1,4-oxathiane is not fully understood, but it is believed to be due to its ability to form covalent bonds with proteins and enzymes. This can lead to the inhibition of enzyme activity and the disruption of cellular processes.

Biochemical And Physiological Effects

3,3,5-Trichloro-1,4-oxathiane has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,3,5-Trichloro-1,4-oxathiane is its ease of synthesis, which allows for the production of large quantities in the laboratory. However, 3,3,5-Trichloro-1,4-oxathiane is highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research and development of 3,3,5-Trichloro-1,4-oxathiane. One potential area of research is the development of new antibiotics based on 3,3,5-Trichloro-1,4-oxathiane's antimicrobial properties. Another area of research is the development of new materials based on 3,3,5-Trichloro-1,4-oxathiane's unique properties, such as its ability to form covalent bonds with proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of 3,3,5-Trichloro-1,4-oxathiane and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3,3,5-Trichloro-1,4-oxathiane can be achieved through the reaction of 1,3-dichloro-2-propanol with sulfur in the presence of a catalyst. The product obtained is then treated with a base to form 3,3,5-Trichloro-1,4-oxathiane. This method has been widely used in the laboratory to produce 3,3,5-Trichloro-1,4-oxathiane in large quantities.

Scientific Research Applications

3,3,5-Trichloro-1,4-oxathiane has been used in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 3,3,5-Trichloro-1,4-oxathiane has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal sulfides.

properties

CAS RN

18327-93-0

Product Name

3,3,5-Trichloro-1,4-oxathiane

Molecular Formula

C4H5Cl3OS

Molecular Weight

207.5 g/mol

IUPAC Name

3,3,5-trichloro-1,4-oxathiane

InChI

InChI=1S/C4H5Cl3OS/c5-3-1-8-2-4(6,7)9-3/h3H,1-2H2

InChI Key

WKUWAKMHKSGDGZ-UHFFFAOYSA-N

SMILES

C1C(SC(CO1)(Cl)Cl)Cl

Canonical SMILES

C1C(SC(CO1)(Cl)Cl)Cl

synonyms

3,3,5-Trichloro-1,4-oxathiane

Origin of Product

United States

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